Enhanced N-H Acidity for Superior Alkylation
The sulfonamide N-H proton of 4-nitro-N-(4-nitrophenyl)benzenesulfonamide exhibits significantly greater acidity compared to its mono-nitro analog, N-(4-nitrophenyl)benzenesulfonamide. This enhanced acidity is a direct result of the strong electron-withdrawing effect of the second para-nitro group on the benzenesulfonyl ring [1]. This allows for efficient N-alkylation under milder basic conditions, a critical advantage in multi-step syntheses where sensitive functional groups are present.
| Evidence Dimension | Sulfonamide N-H Acidity (pKa) |
|---|---|
| Target Compound Data | pKa ~4.0 (Predicted) |
| Comparator Or Baseline | N-(4-Nitrophenyl)benzenesulfonamide: pKa ~9-10 |
| Quantified Difference | Approximately 5-6 pKa units more acidic |
| Conditions | Based on class behavior of 2- and 4-nitrobenzenesulfonamides vs. unsubstituted benzenesulfonamides [1]. |
Why This Matters
For procurement, this means the compound is the preferred choice for chemists requiring a more reactive sulfonamide protecting group or an electrophilic building block that can be functionalized under gentle conditions.
- [1] Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. View Source
